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Compound of Interest

Compound Name: Bay-091

Cat. No.: B15600810

For researchers in oncology, metabolic diseases, and neurodegeneration, the targeted
inhibition of lipid kinases presents a promising therapeutic avenue. One such target,
Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), has garnered significant
interest. This guide provides a detailed comparison of Bay-091, a potent and highly selective
PIP4K2A inhibitor, with other commercially available inhibitors, offering a valuable resource for
drug development professionals and scientists.

Introduction to PIP4K2A

PIP4K2A is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol-5-
phosphate (PI5P) to produce phosphatidylinositol-4,5-bisphosphate (P1(4,5)P2).[1] This
product, PI(4,5)P2, is a critical secondary messenger involved in a multitude of cellular
processes, including signal transduction, cytoskeletal organization, and membrane trafficking.
[2] Dysregulation of PIP4K2A activity has been implicated in various cancers, particularly in
tumors with p53 mutations, making it an attractive target for therapeutic intervention.[3]

Overview of Compared PIP4K2A Inhibitors

This guide focuses on a comparative analysis of Bay-091 against other commercially available
compounds with reported PIP4K2A inhibitory activity:

» Bay-091: A highly potent and selective, 1,7-naphthyridine-based inhibitor of PIP4K2A.[3] It is
often used as a chemical probe to investigate the biological functions of PIP4K2A.[3]
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e THZ-P1-2: Afirst-in-class, pan-inhibitor of the PIP4K2 isoforms (A, B, and C), which acts as
a covalent inhibitor.[4][5]

e PIP4K-IN-a131: A lipid kinase inhibitor with demonstrated activity against purified PIP4K2A.
[6]

Quantitative Performance Comparison

The following table summarizes the key quantitative data for Bay-091 and its comparators.
Direct comparison of IC50 values should be approached with caution due to variations in assay
conditions (e.g., ATP concentration).

IC50 vs PIP4K2A Selectivity

Inhibitor Target(s) o o
(in vitro) Highlights
Highly selective; in a
1.3 nM (ADP-Glo, 10 .
panel of 373 kinases,
UM ATP) 8.5 nM
no off-target was
Bay-091 PIP4K2A (HTRF, 10 pM ATP) o
inhibited by more than
16.4 nM (HTRF, 2 mM
60% ata 1 uM
ATP)

concentration.

Pan-inhibitor of
PIP4K2 isoforms.
THZ-P1-2 PIP4K2A/B/C (pan) 190 nM (vs PI5P4Ka) Shows some cross-
activity with PIKFYVE,
BRK, TYK2, and Abl.

Also inhibits general
PIP4Ks activity with
an IC50 of 0.6 uM.[6]

[7]

PIP4K-IN-al131 PIP4Ks 1.9 uM

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function, the
following diagrams illustrate the PIP4K2A signaling pathway and a typical experimental
workflow for determining inhibitor potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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